molecular formula C7H7N3 B3049351 7-Methyl-5H-pyrrolo[2,3-b]pyrazine CAS No. 20321-99-7

7-Methyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No.: B3049351
CAS No.: 20321-99-7
M. Wt: 133.15 g/mol
InChI Key: ZJOAOESGLMKKBV-UHFFFAOYSA-N
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Description

7-Methyl-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic aromatic compound characterized by a fused pyrrole-pyrazine core substituted with a methyl group at the 7-position. This scaffold is notable for its diverse applications in pharmaceuticals, optoelectronics, and food chemistry. In pharmaceutical research, it serves as a kinase inhibitor scaffold (e.g., FGFR1, ATR, and JAK3) . In food chemistry, it is identified as a methylpyrazine derivative contributing to nutty and roasted aromas in black tea, formed during Maillard reactions . Structurally, the methyl group at position 7 enhances steric and electronic properties, influencing binding interactions in biological systems and aroma volatility in food matrices.

Properties

CAS No.

20321-99-7

Molecular Formula

C7H7N3

Molecular Weight

133.15 g/mol

IUPAC Name

7-methyl-5H-pyrrolo[2,3-b]pyrazine

InChI

InChI=1S/C7H7N3/c1-5-4-10-7-6(5)8-2-3-9-7/h2-4H,1H3,(H,9,10)

InChI Key

ZJOAOESGLMKKBV-UHFFFAOYSA-N

SMILES

CC1=CNC2=NC=CN=C12

Canonical SMILES

CC1=CNC2=NC=CN=C12

Other CAS No.

20321-99-7

Origin of Product

United States

Comparison with Similar Compounds

Kinase Inhibitors

Pyrrolo[2,3-b]pyrazine derivatives are extensively studied for kinase inhibition. Key comparisons include:

Compound Substituents/Modifications Target Kinase(s) IC50/Activity Notes Reference
7-Methyl-5H-pyrrolo[2,3-b]pyrazine Methyl at C7 FGFR1, ATR, JAK3 Moderate activity; used as scaffold for optimization
Aloisines Pyrrolo[2,3-b]pyrazine core ERK2, CDKs Nanomolar ERK2 inhibition (e.g., IC50 ~100 nM)
RP107 7-n-butyl, 6-(4-hydroxyphenyl) CFTR (wild type and mutants) Submicromolar activation (EC50 = 89 nM)
Compound 9/10 5H-pyrrolo[2,3-b]pyrazine scaffold FGFR1 Improved activity vs. pyrazolo[4,3-b]pyridines (e.g., 50% inhibition at 10 µM)

Key Findings :

  • The methyl group in this compound enhances FGFR1 binding via hydrophobic interactions but requires further optimization for selectivity .
  • Aloisines exhibit superior ERK2 inhibition due to additional hydrogen bonding with the kinase hinge region .
  • RP107’s 4-hydroxyphenyl and n-butyl groups are critical for CFTR activation, highlighting the role of substituent polarity and chain length .

Optoelectronic Materials

Pyrrolo[2,3-b]pyrazine derivatives are compared to pyrido[2,3-b]pyrazines in optoelectronics:

Compound Structure Key Properties Application Reference
This compound Methylated pyrrolopyrazine Moderate fluorescence Limited studies; primarily aroma
Pyrido[2,3-b]pyrazines Pyridine-fused pyrazine High quantum yield (e.g., Φ = 56%) OLEDs, NLO materials
1,7-Dihydrodipyrrolo[2,3-b]pyrazines Regioselective amination products Tunable emission (blue-red) Organic semiconductors

Key Findings :

  • Pyrido[2,3-b]pyrazines exhibit superior photoluminescence due to extended conjugation and reduced DEST (singlet-triplet energy gap) .
  • Regioselective synthesis (e.g., microwave-assisted amination) enables precise control over optoelectronic properties in pyrrolopyrazines .

Aroma and Food Chemistry

Methylpyrazines are compared for their aroma profiles:

Compound Structure Aroma Note Formation Pathway Reference
This compound Pyrrolopyrazine + methyl Nutty, roasted Maillard reaction in tea
2-Ethoxy-3-methylpyrazine Ethoxy-substituted pyrazine Nutty, caramel Thermal degradation of peptides
Trimethylpyrazine Tri-methylated pyrazine Earthy, potato-like Strecker degradation

Key Findings :

  • This compound contributes to black tea aroma but is less volatile than smaller pyrazines (e.g., trimethylpyrazine) .
  • Dipeptides produce higher pyrazine yields than free amino acids in Maillard reactions, emphasizing peptide-derived flavor formation .

Structure-Activity Relationship (SAR) Analysis

  • Position 7 : Methyl groups enhance steric bulk, improving kinase binding but reducing solubility .
  • Position 6 : Aromatic substituents (e.g., 4-hydroxyphenyl in RP107) enable π-π stacking in CFTR activation .
  • Scaffold Modification : Pyrido[2,3-b]pyrazines outperform pyrrolo analogs in optoelectronics due to rigid, planar structures .

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